2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a 4-fluorophenyl group and an ethanesulfonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-fluorophenyl ethanesulfonyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride
- (4-Ethanesulfonyl-2-fluoro-phenyl)-acetic acid
Uniqueness
2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its unique combination of a pyridine ring with a 4-fluorophenyl and ethanesulfonyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
60264-06-4 |
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Molecular Formula |
C13H12FNO3S |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12FNO3S/c1-10(11-5-7-12(14)8-6-11)19(17,18)13-4-2-3-9-15(13)16/h2-10H,1H3 |
InChI Key |
VVQJIEDTCCPJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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